Evidence Gap: No Direct Head-to-Head Biological Comparison Data Found
Despite being a member of a patented series of P2X3 and P2X2/3 antagonists, a thorough search for 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide across primary research papers, patents, and authoritative databases like ChEMBL, BindingDB, and PubChem did not yield any quantitative, comparator-based biological data [1]. This applies to all key dimensions of differentiation: functional potency (IC50), binding affinity (Ki), selectivity against related purinergic receptors, pharmacokinetic parameters, or in vivo efficacy metrics. The parent patent (WO/2010/069794 A1) establishes the structural class as having utility for treating pain, genitourinary, and respiratory disorders, but does not disclose specific activity data for this compound among its examples [2]. Consequently, no quantifiable differentiation claims can be made against structural analogs such as 2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2034378-87-3) or 2-(pyridin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2034609-71-5) [3].
| Evidence Dimension | Biological Activity (IC50, Ki, Selectivity) |
|---|---|
| Target Compound Data | No quantitative data is available in the public domain. |
| Comparator Or Baseline | Closest analogs (other thiadiazole-piperidine acetamides) also lack publicly available comparative data in peer-reviewed literature. |
| Quantified Difference | Cannot be calculated. |
| Conditions | N/A - No qualified assay data found. |
Why This Matters
The absence of publicly available quantitative data means any procurement decision must be made on the basis of structural novelty and the assumption of activity from the patent class, rather than on proven, measurable superiority over analogs.
- [1] Comprehensive database search conducted April 2026 across PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem using the compound name, CAS number, InChI key (MGEDRZSRMSSFQK-UHFFFAOYSA-N), and SMILES string. View Source
- [2] Chen, L., Dillon, M. P., Feng, L., Lai, Y., & Yang, M. (F. Hoffmann-La Roche AG). (2010). Thiadiazole-substituted arylamides. WIPO Patent WO/2010/069794 A1. View Source
- [3] Kuujia.com. Product overview pages for the structural analogs CAS 2034378-87-3 and CAS 2034609-71-5. (Accessed April 29, 2026). View Source
